(1R)-trans-(alphaR)-cyphenothrin

Description

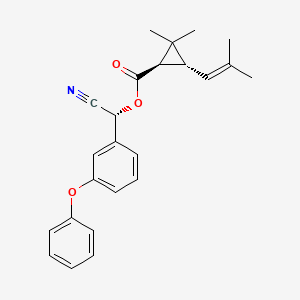

Structure

2D Structure

3D Structure

Properties

CAS No. |

64312-68-1 |

|---|---|

Molecular Formula |

C24H25NO3 |

Molecular Weight |

375.5 g/mol |

IUPAC Name |

[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C24H25NO3/c1-16(2)13-20-22(24(20,3)4)23(26)28-21(15-25)17-9-8-12-19(14-17)27-18-10-6-5-7-11-18/h5-14,20-22H,1-4H3/t20-,21+,22+/m1/s1 |

InChI Key |

FJDPATXIBIBRIM-FSSWDIPSSA-N |

SMILES |

CC(=CC1C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |

Isomeric SMILES |

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |

Origin of Product |

United States |

Stereoselective Synthesis and Derivatization of 1r Trans Alphar Cyphenothrin

Strategies for Enantioselective Synthesis of the Chrysanthemic Acid Moiety

The (1R)-trans-chrysanthemic acid component is a crucial building block for many pyrethroid insecticides. nih.gov A variety of strategies have been developed to obtain this specific enantiomer with high purity.

One notable approach involves the asymmetric dihydroxylation of a precursor molecule, methyl 5-methyl-2,4-hexadienoate, using a chiral catalyst (AD-mix-β). researchgate.netlookchem.com This reaction yields a diol with high enantiomeric excess. researchgate.netlookchem.com Subsequent chemical transformations, including protection of the diol and a cyclopropanation reaction using a sulfur ylide, lead to the formation of the desired (1R)-trans-chrysanthemate. researchgate.netlookchem.com

Another strategy utilizes enzymatic resolution. Lipases have been successfully employed to achieve the enantioselective isomerization of dimethyl dimedone, a readily available achiral starting material, to produce both (1R)-cis- and (1R)-trans-chrysanthemic acid. researchgate.net Additionally, synthetic routes starting from natural products like D-mannitol have been explored, involving steps such as diol cleavage, Wittig reaction, and cyclopropanation to generate precursors for (1R)-trans-chrysanthemic acid. researchgate.net

A stereoselective synthesis of trans-chrysanthemic acid has also been achieved through a route that involves the reduction of an intermediate allenic cyclopropane (B1198618). rsc.org The synthesis of pyrethroids often relies on the initial production of chrysanthemic acid derivatives and corresponding alcohols or aldehydes. nih.gov

| Starting Material | Key Reagents/Steps | Product |

| Methyl 5-methyl-2,4-hexadienoate | AD-mix-β, Isopropylidene diphenylsulfurane | Methyl (1R)-trans-chrysanthemate |

| Dimethyl dimedone | Lipase | (1R)-cis- and (1R)-trans-Chrysanthemic acid |

| D-mannitol | Sodium metaperiodate, Wittig reaction, Cyclopropanation | Methyl (1S, 3S)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate |

| 2-Methylbut-3-yn-2-ol | Potassium t-butoxide, Sodium in liquid ammonia | (±)-trans-Chrysanthemyl alcohol |

Enantioselective Synthesis of the Alpha-Cyano-3-Phenoxybenzyl Alcohol Moiety

The synthesis of the (R)-alpha-cyano-3-phenoxybenzyl alcohol moiety also requires precise stereochemical control. One method involves the resolution of a racemic mixture of α-cyano-3-phenoxybenzyl alcohol. This can be achieved by forming diastereomeric esters with a chiral resolving agent. However, the subsequent hydrolysis to obtain the desired alcohol can be challenging due to the potential for degradation. google.com

A more direct approach involves the use of a chiral auxiliary. For instance, (R)-α-cyano-3-phenoxybenzyl (R)-N-1-(1-naphthyl)ethylcarbamate can be treated with triethylamine (B128534) and trichlorosilane (B8805176), followed by workup, to yield (R)-α-cyano-3-phenoxybenzyl alcohol. prepchem.com Another method starts with the same carbamate (B1207046) and uses t-butylamine and trichlorosilane in benzene (B151609) to produce the desired (S)-enantiomer. prepchem.com The synthesis of this alcohol is a critical step in producing the final cyphenothrin (B1669663) molecule. ethz.ch

Esterification Techniques for Stereospecific Product Formation

The final step in the synthesis of (1R)-trans-(alphaR)-cyphenothrin is the esterification of (1R)-trans-chrysanthemic acid with (R)-alpha-cyano-3-phenoxybenzyl alcohol. This reaction must proceed with retention of the stereochemistry at both chiral centers to ensure the formation of the desired active isomer. arkat-usa.org

Conventional esterification methods, such as reacting the acid chloride of chrysanthemic acid with the alcohol, can be employed. unamur.be It is crucial that the reaction conditions are carefully controlled to avoid racemization or other side reactions. The formation of the ester bond is a key step in the synthesis of pyrethroids. nih.govarkat-usa.org

Transesterification is another technique that can be utilized. unamur.be For example, an ester of chrysanthemic acid, such as the methyl or ethyl ester, can be reacted with the desired alcohol in the presence of a suitable catalyst. unamur.bewikipedia.org The choice of catalyst and reaction conditions is important to ensure the stereochemical integrity of the final product. unamur.be

Isotopic Labeling Approaches for Metabolic and Environmental Tracing Studies

Isotopic labeling is an invaluable tool for studying the metabolic fate and environmental impact of pesticides like cyphenothrin. wikipedia.org By incorporating a stable or radioactive isotope into the molecule, researchers can track its movement and transformation in biological systems and the environment. wikipedia.org

Carbon-14 Labeling at the Carbonyl Position

Carbon-14 (¹⁴C) is a commonly used radioisotope for labeling organic molecules due to its long half-life and the relative ease of detection. nih.govselcia.com For cyphenothrin, labeling at the carbonyl carbon of the chrysanthemic acid moiety is a strategic choice. This position is central to the ester linkage and is less likely to be lost through initial metabolic transformations.

The synthesis of [¹⁴C]-carbonyl-labeled cyphenothrin would typically involve the use of a ¹⁴C-labeled precursor in the synthesis of the chrysanthemic acid. For example, a ¹⁴C-labeled carboxylating agent could be used to introduce the labeled carbon at the appropriate step. Studies have shown that after administration of ¹⁴C-labeled cyphenothrin, the radiolabel is excreted, providing information on the compound's metabolic pathway. nih.gov The use of ¹⁴C-labeled compounds is essential for understanding the metabolism and disposition of agrochemicals. nih.govnih.gov

Labeling at Other Molecular Sites for Specific Research Objectives

Labeling at other positions in the cyphenothrin molecule can provide more specific information about its metabolic fate.

Labeling the Alcohol Moiety: Introducing a ¹⁴C label into the benzene ring or the cyano group of the alpha-cyano-3-phenoxybenzyl alcohol moiety can help elucidate the metabolic pathways of this portion of the molecule. nih.gov Studies with CN-labeled cyphenothrin have shown different tissue residue patterns compared to acid- or other alcohol-labeled preparations. nih.gov

Deuterium (B1214612) Labeling: The use of deuterium (²H), a stable isotope of hydrogen, can be particularly useful for studying the kinetic isotope effect in metabolic reactions. chem-station.comjuniperpublishers.com Replacing specific hydrogen atoms with deuterium can slow down metabolic processes that involve the cleavage of that C-H bond, helping to identify the sites of metabolic attack. chem-station.comjuniperpublishers.comscispace.com This technique, known as metabolic deuterium labeling, can be a powerful tool in understanding the biotransformation of cyphenothrin. nih.govnih.gov

| Isotope | Labeling Position | Research Objective |

| ¹⁴C | Carbonyl group of Chrysanthemic Acid | General metabolic fate and excretion studies |

| ¹⁴C | Benzene ring of Alcohol Moiety | Elucidate metabolism of the alcohol portion |

| ¹⁴C | Cyano group of Alcohol Moiety | Track fate of the cyano group, which can have distinct metabolic pathways |

| ²H (Deuterium) | Specific C-H bonds | Investigate kinetic isotope effects and identify sites of metabolic oxidation |

Molecular and Biochemical Mechanisms of Action of 1r Trans Alphar Cyphenothrin

Classification as a Type II Pyrethroid and Structural Determinants of Action

Pyrethroid insecticides are categorized into two groups, Type I and Type II, based on their chemical structures and the distinct poisoning symptoms they produce. nih.gov (1R)-trans-(alphaR)-cyphenothrin is classified as a Type II pyrethroid. ncats.ioncats.io The defining structural feature of Type II pyrethroids is the presence of an α-cyano group on the 3-phenoxybenzyl alcohol moiety. nih.gov This structural component is a key determinant of its mode of action and is responsible for the characteristic effects of Type II pyrethroids on the nervous system. nih.gov

The insecticidal activity of pyrethroids is also influenced by their stereochemistry. nih.gov The presence of multiple chiral centers in the cyphenothrin (B1669663) molecule results in several stereoisomers, each with differing biological activity. herts.ac.ukmichberk.com The specific spatial arrangement of the atoms in the (1R)-trans-(alphaR) isomer is crucial for its high insecticidal potency.

Interaction with Voltage-Gated Sodium Channels in Insect Nervous Systems

The primary target site of this compound, like other pyrethroids, is the voltage-gated sodium channels in the nervous systems of insects. herts.ac.uknih.govnih.gov These channels are integral transmembrane proteins responsible for the generation and propagation of action potentials, which are essential for nerve impulse transmission. nih.gov

Prolongation of Sodium Channel Opening and Repetitive Nerve Firing

This compound binds to the open state of voltage-gated sodium channels, stabilizing them and prolonging the influx of sodium ions into the nerve cell. ncats.ionih.gov This prolonged sodium current is a hallmark of pyrethroid action and leads to a state of hyperexcitability in the insect's nervous system. nih.govnih.gov The continued influx of positive sodium ions results in repetitive nerve firing, where a single stimulus can trigger a series of nerve impulses instead of a single one. nih.govnih.gov This uncontrolled nerve activity is a primary cause of the toxic effects observed in insects, leading to paralysis and death. nih.govontosight.ai

Mechanisms of Nerve Membrane Depolarization and Blockade

The prolonged opening of sodium channels caused by this compound leads to a sustained depolarization of the nerve membrane. nih.govnih.gov Depolarization is the process where the membrane potential becomes less negative. khanacademy.orgyoutube.com This persistent depolarization disrupts the normal resting state of the neuron. libretexts.org

Following the initial phase of hyperexcitability, a nerve conduction block can occur. nih.gov This block is a consequence of the sustained depolarization, which can lead to the inactivation of sodium channels, rendering them unable to open and propagate further action potentials. nih.gov The combination of repetitive firing and subsequent nerve block ultimately leads to the paralysis and death of the insect. nih.gov

Comparative Analysis of Stereoisomeric Activities on Target Sites

The insecticidal activity of cyphenothrin is highly dependent on its stereoisomeric form. oup.com The molecule has chiral centers that give rise to different isomers, with the (1R)-trans isomers being among the most active. irac-online.org Studies on other pyrethroids, such as cypermethrin (B145020), have shown that different isomers can have insecticidal activities that vary by orders of magnitude. For instance, one isomer of cypermethrin accounts for most of the desired biological activity, while others are significantly less active. researchgate.net This highlights the importance of the specific three-dimensional structure of the molecule for its interaction with the target site on the sodium channel. The (1R)-trans-(alphaR) configuration of cyphenothrin allows for a more effective binding to the insect's sodium channels compared to other isomers.

Table 1: Comparative Activity of Pyrethroid Stereoisomers

| Pyrethroid | Isomer | Relative Insecticidal Activity |

|---|---|---|

| Cypermethrin | Isomer 2 | High |

| Cypermethrin | Isomers 3, 5, 8 | 30-100 times less active than Isomer 2 |

| Cypermethrin | Isomers 1, 4, 6, 7 | 100-10,000 times less active than Isomer 2 |

| Diniconazole | R isomer | Fungicide |

| Diniconazole | S isomer | Plant growth regulator |

Synergistic Effects with Inhibitors of Detoxification Enzymes (e.g., P450) in Pests

The effectiveness of this compound can be enhanced by the use of synergists, which are compounds that inhibit the insect's natural detoxification mechanisms. mdpi.com Insects possess enzymes, such as cytochrome P450 monooxygenases (P450s), that can metabolize and break down insecticides, reducing their toxicity. mdpi.comnih.gov

Inhibitors of these enzymes, such as piperonyl butoxide (PBO), can prevent the breakdown of cyphenothrin, thereby increasing its concentration and persistence at the target site. mdpi.com This synergistic action allows for a greater insecticidal effect. nih.gov However, recent research suggests that PBO's inhibition of cytochrome P450 might also have complex effects on the sodium channel itself, potentially modulating the insecticide's binding and efficacy in ways that are still being investigated. biorxiv.org

Environmental Behavior and Fate of 1r Trans Alphar Cyphenothrin

Environmental Distribution and Partitioning in Aquatic-Sediment Systems

Due to its highly hydrophobic nature, (1R)-trans-(alphaR)-cyphenothrin rapidly moves from water to bottom sediment when introduced into an aquatic environment. nih.govresearchgate.net In a study examining its behavior in a water-sediment system, the concentration of the trans-isomer in the water phase gradually decreased, while the amount in the sediment correspondingly increased over a 30-day period. nih.gov

This compound demonstrates strong adsorption to soil and sediment, which limits its mobility. nih.govnih.gov Laboratory studies using radiolabeled trans-cyphenothrin found that after four hours, 79–90% of the compound had adsorbed to five different types of soil. nih.gov The adsorbed ratio in these soil suspensions was determined to be between 79% and 88%. nih.gov This high affinity for soil particles suggests the compound is likely to be immobile in the soil environment. nih.gov

The strength of this adsorption is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the soil-water partition coefficient (Kd). For the trans-isomer of cyphenothrin (B1669663), Kd values were found to range from 606 to 1894 mL/g, and Koc values ranged from 35,700 to 195,590 mL/g o.c. nih.gov Research indicates that there is no dependency on the pH of the soil or a relationship between the clay content and the Kd values for its adsorption. nih.gov

Table 1: Adsorption Coefficients for (1R)-trans-cyphenothrin

| Adsorption Coefficient | Value Range | Unit |

|---|---|---|

| Soil-Water Partition Coefficient (Kd) | 606 - 1894 | mL/g |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 35,700 - 195,590 | mL/g o.c. |

Volatilization, the process of a chemical evaporating, is influenced by its physical and chemical properties. taylorandfrancis.com For this compound, its potential to volatilize is considered complex. Based on an estimated Henry's Law constant of 4.5 x 10⁻⁵ atm-cu m/mole, volatilization from moist soil and water surfaces is expected to be a potential environmental fate process. nih.gov The estimated half-life for volatilization from a model river is 2 days, and from a model lake is 19 days. nih.gov However, this process is likely slowed by the compound's strong tendency to adsorb to sediment and suspended solids. nih.gov When adsorption is factored in, the estimated volatilization half-life from a model pond increases significantly to 15 years. nih.gov Furthermore, due to its low vapor pressure, cyphenothrin is not expected to volatilize from dry soil surfaces. nih.gov

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical by non-biological factors in the environment, such as sunlight and water.

Sunlight plays a significant role in the degradation of this compound in aquatic environments. nih.govresearchgate.net Aqueous photolysis, or the breakdown of the molecule by light in water, rapidly accelerates its degradation, with a reported half-life of less than one day. nih.govresearchgate.net This rapid breakdown suggests the compound is unlikely to persist in aquatic environments where it is exposed to sunlight. nih.govresearchgate.net

The primary degradation pathways during photolysis involve photo-induced oxidation at the 2-methylprop-1-enyl group of the molecule and cleavage of the ester linkage. nih.govresearchgate.net These transformations occur without isomerization between the cis and trans forms of the compound. nih.govresearchgate.net

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. The rate of this reaction for this compound is highly dependent on the pH of the water. nih.gov The compound is stable at a pH of 4. nih.gov However, as the pH becomes more neutral or alkaline, the rate of hydrolysis increases. nih.gov

Table 2: Hydrolysis Half-life of (1R)-trans-cyphenothrin at 25°C

| pH | Half-life (Days) |

|---|---|

| 4 | Stable |

| 7 | 112 |

| 9 | 4.6 |

Biotic Degradation in Environmental Matrices

Biotic degradation involves the breakdown of a substance by microorganisms. In a water-sediment system kept under dark conditions to exclude photolytic effects, the trans-isomer of cyphenothrin was found to degrade with a first-order half-life of 2.0 days. nih.govresearchgate.net This indicates that microbial action is a significant pathway for its breakdown. nih.govresearchgate.net

The primary mechanism of this microbial degradation is the cleavage of the ester bond in the cyphenothrin molecule. nih.govresearchgate.net This process results in the formation of 3-phenoxybenzoic acid, which is then further broken down, ultimately leading to the formation of bound residues in the sediment and mineralization into carbon dioxide. nih.govresearchgate.net

Table 3: Degradation Half-lives of (1R)-trans-cyphenothrin in Different Environmental Systems

| System | Condition | Half-life (DT₅₀) |

|---|---|---|

| Water-Sediment | Dark | 2.0 days |

| Aqueous Photolysis | Light | < 1 day |

Microbial Degradation in Soil and Water Ecosystems

Microbial action is a primary pathway for the degradation of cyphenothrin in both terrestrial and aquatic environments. The cleavage of the ester linkage is a critical initial step in the breakdown of this and other pyrethroids, a process driven by microbial enzymes like carboxylesterases. frontiersin.org

In soil, the bioaugmentation with specific bacterial strains has been shown to significantly accelerate the degradation of cyphenothrin. For instance, the introduction of Staphylococcus succinus strain HLJ-10 to cyphenothrin-contaminated soils resulted in the removal of over 72% of the compound within 40 days. nih.gov This demonstrates the vital role of soil microorganisms in the detoxification of this insecticide. The degradation process involves the formation of several intermediate metabolites, including both trans- and cis-D-cyphenothrin isomers, ultimately leading to mineralization. nih.govnih.gov

In aquatic environments, cyphenothrin partitions rapidly from the water phase to the sediment, where microbial degradation is the principal route of transformation. nih.gov Studies using radiolabeled isomers have shown that the trans-isomer of cyphenothrin degrades more rapidly than the cis-isomer in water-sediment systems under dark conditions. nih.govresearchgate.net The half-life of trans-cyphenothrin was found to be 2.0 days, significantly shorter than the 7.3-day half-life observed for the cis-isomer. nih.govresearchgate.net This degradation primarily occurs in the aerobic sediment via the hydrolytic cleavage of the ester bond, leading to the formation of 3-phenoxybenzoic acid, which is then further broken down into bound residues and carbon dioxide. nih.govresearchgate.net

Table 1: Microbial Degradation of Cyphenothrin Isomers in a Water-Sediment System

| Isomer | Half-Life (DT50) in Total System | Degradation Pathway | Primary Metabolite |

|---|---|---|---|

| trans-Cyphenothrin | 2.0 days | Ester Cleavage | 3-phenoxybenzoic acid |

| cis-Cyphenothrin | 7.3 days | Ester Cleavage | 3-phenoxybenzoic acid |

Data sourced from studies on cyphenothrin behavior in aquatic environments. nih.govresearchgate.net

Influence of Environmental Factors on Degradation Rates (e.g., temperature, pH)

The rate of microbial and chemical degradation of cyphenothrin is highly dependent on environmental factors, particularly temperature and pH.

Temperature: Temperature significantly affects the metabolic activity of microorganisms and the rate of chemical reactions. For the microbial degradation of D-cyphenothrin by Staphylococcus succinus HLJ-10, the optimal temperature was found to be approximately 31.6°C. nih.gov The strain demonstrated effective degradation over a range of 25–35°C. nih.gov Studies on other pyrethroids, such as permethrin (B1679614), have also shown that degradation is temperature-dependent, with the most rapid breakdown to CO2 occurring at 25°C. nih.gov At higher temperatures like 40°C, the initial degradation may be fast, but the subsequent breakdown of metabolites can be reduced. nih.gov Conversely, lower temperatures (e.g., 10°C) significantly slow the degradation process. nih.gov

pH: The pH of the medium influences both the chemical stability (hydrolysis) and the enzymatic activity of microorganisms. Cyphenothrin, like other pyrethroids, is more susceptible to hydrolysis under alkaline conditions. nih.govnih.gov Abiotic hydrolysis of 1R-trans-cyphenothrin is slow at neutral pH, with a reported half-life of 112 days at pH 7, but accelerates significantly in alkaline conditions, with the half-life decreasing to 4.6 days at pH 9. The compound is stable at pH 4. nih.gov

Microbial degradation also shows a strong correlation with pH. The optimal pH for D-cyphenothrin degradation by S. succinus HLJ-10 was identified as 7.9, with the strain showing significant potential within a pH range of 5 to 9. nih.gov Degradation tends to be favored under alkaline conditions, while acidic environments can attenuate the activity of the degrading microorganisms. nih.gov This is consistent with findings for other pyrethroids like cypermethrin (B145020), where microbial degradation is more rapid in alkaline soils (pH 7.7 and 8.4) compared to acidic soils (pH 4.7 and 5.7). nih.gov

Table 2: Influence of Temperature and pH on Cyphenothrin Degradation

| Factor | Condition | Effect on this compound | Reference |

|---|---|---|---|

| Temperature | 25°C - 35°C | Effective microbial degradation range for D-cyphenothrin. | nih.gov |

| 31.6°C | Optimal temperature for microbial degradation by S. succinus HLJ-10. | nih.gov | |

| 40°C | Reduces complete mineralization for other pyrethroids. | nih.gov | |

| pH | 4 | Stable (abiotic hydrolysis). | nih.gov |

| 7 | Abiotic hydrolysis half-life of 112 days. | nih.gov | |

| 7.9 | Optimal pH for microbial degradation by S. succinus HLJ-10. | nih.gov | |

| 9 | Abiotic hydrolysis half-life of 4.6 days. | nih.gov |

Biodegradation and Metabolic Pathways of 1r Trans Alphar Cyphenothrin

Primary Metabolic Transformations: Ester Cleavage

The initial and most significant step in the biodegradation of cyphenothrin (B1669663), like other pyrethroids, is the cleavage of its central ester linkage. frontiersin.orgresearchgate.net This hydrolysis reaction breaks the molecule into its constituent alcohol and acid moieties. This process is predominantly carried out by microbial enzymes, particularly carboxylesterases, which are widespread in soil and aquatic microorganisms. frontiersin.orgnih.gov The cleavage of the ester bond in cyphenothrin yields 3-phenoxybenzoic acid and 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid. nih.govnih.govresearchgate.net This hydrolytic step is considered the primary detoxification pathway, as the resulting metabolites are generally less toxic than the parent compound. researchgate.net The efficiency of this ester cleavage can be influenced by environmental conditions and the specific microbial populations present. nih.gov

Oxidative Metabolic Pathways and Metabolite Identification

Following or concurrent with ester hydrolysis, cyphenothrin and its primary metabolites undergo oxidative transformations. These reactions are often mediated by cytochrome P450 (CYP) monooxygenases, a versatile family of enzymes found in a wide range of organisms, including bacteria. nih.govnih.govnih.gov Oxidation can occur at several positions on the molecule. nih.gov Common oxidative attacks happen at the phenoxy group of the alcohol moiety (specifically at the 2'- and 4'-positions) and on the acid moiety, targeting the isobutenyl and gem-dimethyl groups. nih.gov Photodegradation can also induce oxidation, particularly at the electron-rich C=C bond in the cyclopropane (B1198618) acid part of the molecule. nih.gov

Detailed studies on the degradation of D-cyphenothrin by the bacterium Staphylococcus succinus HLJ-10 have identified several intermediate metabolites. nih.govcabidigitallibrary.orgnih.gov The identification of these compounds provides a snapshot of the degradation cascade. nih.govcabidigitallibrary.orgmdpi.com

| Metabolite Name | Molecular Formula | Pathway Step |

|---|---|---|

| cis-D-cyphenothrin | C24H25NO3 | Isomerization |

| trans-D-cyphenothrin | C24H25NO3 | Parent Isomer |

| 3-phenoxybenzaldehyde | C13H10O2 | From hydrolysis of alcohol moiety |

| α-hydroxy-3-phenoxy-benzeneacetonitrile | C15H13NO2 | Initial product of ester hydrolysis |

| trans-2,2-dimethyl-3-propenyl-cyclopropanol | C9H16O | From hydrolysis of acid moiety |

| 2,2-dimethyl-3-propenyl-cyclopropionic acid | C9H14O2 | Oxidation of cyclopropanol |

| trans-2,2-dimethyl-3-propenyl-cyclopropionaldehyde | C9H14O | Oxidation of cyclopropanol |

| 1,2-benzenedicarboxylic acid, dipropyl ester | C14H18O4 | Further degradation of phenoxy ring |

Further Degradation of Major Metabolites (e.g., 3-phenoxybenzoic acid)

The primary metabolite, 3-phenoxybenzoic acid (3-PBA), is a common breakdown product of many synthetic pyrethroids and is subject to further microbial degradation. nih.govresearchgate.netnih.gov While more persistent than the parent cyphenothrin, 3-PBA can be utilized as a carbon and energy source by various soil microorganisms. nih.govplos.org Strains of bacteria, particularly from the genus Pseudomonas, have been shown to effectively degrade 3-PBA. nih.govelsevierpure.com For instance, Pseudomonas pseudoalcaligenes POB310 can initiate the degradation of 3-PBA, although modified strains have demonstrated more complete removal in soil environments. nih.govelsevierpure.com Other identified degraders include species of Bacillus and Sphingomonas. researchgate.netplos.org The metabolic pathway for 3-PBA often involves the cleavage of the diaryl ether bond, leading to the formation of simpler aromatic compounds like phenol (B47542) and protocatechuate, which are then channeled into central metabolic pathways and can ultimately be mineralized to CO₂. nih.govresearchgate.netplos.org

Role of Specific Microbial Strains in Cyphenothrin Biodegradation

Specific microbial strains have been identified as key players in the breakdown of cyphenothrin and its metabolites. The isolation and characterization of these microbes are fundamental to understanding the bioremediation potential in contaminated environments. Research has highlighted that some bacteria can utilize cyphenothrin as their sole source of carbon and energy for growth. nih.gov

| Microbial Strain | Target Compound | Key Findings | Reference |

|---|---|---|---|

| Staphylococcus succinus HLJ-10 | D-Cyphenothrin | Efficiently degrades over 90% of D-cyphenothrin (50 mg/L) within 7 days. Utilizes it as a sole carbon and energy source. | nih.govcabidigitallibrary.orgnih.govresearchgate.net |

| Pseudomonas pseudoalcaligenes POB310 | 3-Phenoxybenzoic acid (3-PBA) | Capable of utilizing 3-PBA as a growth substrate, initiating its degradation. | nih.govplos.orgelsevierpure.com |

| Pseudomonas sp. B13-D5 & B13-ST1 | 3-Phenoxybenzoic acid (3-PBA) | Modified strains showing complete degradation of 3-PBA in soil and ability to survive and grow. | nih.govelsevierpure.com |

| Bacillus sp. DG-02 | 3-Phenoxybenzoic acid (3-PBA) | Degraded 95.6% of 50 mg/L 3-PBA within 72 hours. | plos.org |

| Sphingomonas sp. SC-1 | 3-Phenoxybenzoic acid (3-PBA) | Identified as a degrader of 3-PBA. | researchgate.net |

The strain Staphylococcus succinus HLJ-10 is notable for its ability to break not only the carboxylester linkage but also the diaryl bond in the cyphenothrin structure. nih.govcabidigitallibrary.org Furthermore, this strain has demonstrated the ability to degrade a wide array of other synthetic pyrethroids, including permethrin (B1679614) and bifenthrin, highlighting its metabolic versatility. nih.govnih.gov

Isomer-Selective Degradation in Environmental Systems

Cyphenothrin is a chiral molecule with multiple stereoisomers, and its biodegradation is often isomer-selective. nih.govnih.govnih.gov The spatial arrangement of the atoms, particularly the cis/trans configuration at the cyclopropane ring, significantly affects the rate of enzymatic attack. nih.govnih.gov Research consistently shows that the trans-isomers of cyphenothrin are degraded more rapidly than the corresponding cis-isomers in various environmental systems. nih.govresearchgate.net

In a study of cyphenothrin's behavior in a water-sediment system, the degradation half-life of trans-cyphenothrin was 2.0 days, whereas the half-life for cis-cyphenothrin was significantly longer at 7.3 days. nih.govresearchgate.net This preferential degradation is attributed to the stereospecificity of the microbial carboxylesterases responsible for the initial hydrolysis step. nih.govnih.gov The trans-configuration appears to fit more readily into the active site of these enzymes. This phenomenon is not unique to cyphenothrin and has been observed for other pyrethroids like cypermethrin (B145020) and permethrin, where trans-diastereomers are also preferentially degraded. nih.govresearchgate.net This isomer-selectivity is a critical factor in assessing the environmental persistence and potential ecological impact of the different components of commercial cyphenothrin formulations. nih.govresearchgate.net

Insecticide Resistance to 1r Trans Alphar Cyphenothrin: Mechanisms and Management in Pest Populations

Mechanisms of Resistance Development in Target Pest Species

Pest populations can evolve resistance to (1R)-trans-(alphaR)-cyphenothrin through two primary physiological pathways: alterations at the insecticide's target site and enhanced metabolic detoxification.

Target-Site Resistance: Sodium Channel Modifications

The primary target for pyrethroid insecticides, including this compound, is the voltage-gated sodium channel (VGSC) in the insect's nervous system. lstmed.ac.ukahdb.org.uk These channels are critical for the propagation of nerve impulses. nih.gov Pyrethroids bind to the sodium channel, forcing it to remain open and leading to hyperexcitation of the nervous system, paralysis, and eventual death of the insect. ahdb.org.uk

Resistance can arise from point mutations in the gene encoding the VGSC protein. nih.govnih.gov These mutations alter the channel's structure, reducing its sensitivity to the insecticide. This phenomenon is often referred to as knockdown resistance (kdr). nih.govncsu.edu While specific studies on this compound are limited, research on other pyrethroids has identified several key mutations in the VGSC gene that confer resistance. nih.govresearchgate.net For instance, mutations in domain IV S6 of the VGSC have been linked to resistance to sodium channel blocker insecticides. nih.gov The presence of these mutations means that a higher concentration of the insecticide is required to achieve the same level of control.

Metabolic Resistance: Enhanced Detoxification by Esterases and Cytochrome P450 Enzymes

Metabolic resistance is another critical mechanism by which insects can withstand exposure to this compound. This form of resistance involves the increased production or efficiency of detoxification enzymes that break down the insecticide into less toxic metabolites before it can reach its target site. nih.govscienceopen.com

Two major enzyme families are implicated in the metabolic resistance to pyrethroids:

Esterases: These enzymes hydrolyze the ester bond present in many pyrethroid molecules, including this compound. mdpi.com Studies on various insect species have demonstrated that increased esterase activity is a significant factor in pyrethroid resistance. mdpi.comentostudio.it For example, in vivo and in vitro studies have shown that the trans isomers of cyphenothrin (B1669663) are rapidly hydrolyzed by liver esterases. nih.gov

Cytochrome P450 Monooxygenases (P450s): This large and diverse family of enzymes plays a crucial role in the detoxification of a wide range of foreign compounds, including insecticides. lstmed.ac.ukresearchgate.net P450s can metabolize pyrethroids through oxidative reactions, rendering them more water-soluble and easier to excrete. researchgate.net Overexpression of specific P450 genes has been frequently linked to pyrethroid resistance in various pest populations. scienceopen.comnih.gov Synergists like piperonyl butoxide (PBO), which inhibit P450 activity, can help to overcome this type of resistance and restore the efficacy of the pyrethroid. lstmed.ac.uk

Research has shown that both P450s and esterases can contribute significantly to resistance against pyrethroids like deltamethrin (B41696) in pests such as the common bed bug, Cimex lectularius. entostudio.it

Cross-Resistance Patterns within Pyrethroid Class

The development of resistance to one pyrethroid insecticide can often confer resistance to other pyrethroids, a phenomenon known as cross-resistance. nih.gov This occurs because different pyrethroids share a similar mode of action and can be detoxified by the same metabolic pathways. tamu.edumgk.com

Therefore, a pest population that has developed target-site resistance (kdr mutations) or metabolic resistance (elevated esterase or P450 activity) to another pyrethroid is likely to exhibit some level of resistance to this compound as well. nih.gov The extent of cross-resistance can vary depending on the specific resistance mechanism and the chemical structure of the pyrethroids involved. nih.gov For example, studies on Aedes aegypti have shown that CYP-mediated pyrethroid resistance can confer cross-resistance to other pyrethroids and even some organophosphates. nih.gov

Molecular and Genetic Basis of Resistance Phenotypes

The resistance phenotypes observed in pest populations are rooted in specific genetic changes. nih.gov As previously mentioned, point mutations in the voltage-gated sodium channel gene are a primary cause of target-site resistance. nih.gov The identification of these specific mutations through molecular techniques allows for the monitoring of resistance evolution in the field.

In the case of metabolic resistance, the genetic basis often involves the upregulation of genes encoding detoxification enzymes like esterases and cytochrome P450s. nih.govscienceopen.com This can occur through gene amplification, where the number of copies of a particular gene increases, or through changes in regulatory regions that lead to increased gene expression. nih.gov For instance, studies in Culex quinquefasciatus have identified the overexpression of specific esterase and P450 genes in pyrethroid-resistant strains. scienceopen.comnih.gov

Strategies for Insecticide Resistance Management (IRM)

To combat the development and spread of resistance to this compound and other insecticides, the implementation of robust Insecticide Resistance Management (IRM) strategies is essential. nih.govirac-online.org The primary goal of IRM is to minimize the selection pressure for resistance, thereby prolonging the effective lifespan of insecticides. croplife.org.au

Rotation and Alternation of Insecticides with Different Modes of Action

A cornerstone of IRM is the rotation or alternation of insecticides with different modes of action (MoA). tamu.eduucanr.educropaia.com This strategy involves using insecticides that target different physiological processes in the pest. For example, after using a pyrethroid like this compound (MoA Group 3A), an insecticide from a different class, such as an organophosphate (MoA Group 1B) or a neonicotinoid (MoA Group 4A), would be used. mgk.comcropaia.com

The principle behind this approach is that individuals resistant to one insecticide are unlikely to be resistant to another with a completely different target site. researchgate.net By rotating MoAs, the selection pressure on any single resistance mechanism is reduced, slowing down the evolution of resistance in the pest population. croplife.org.aucropaia.com It is crucial to avoid sequential applications of insecticides from the same MoA group against the same pest generation. tamu.eduucanr.edu

Table 1: Example of Insecticide Rotation Strategy

| Application Period | Insecticide Class | Mode of Action (IRAC Group) | Target Site |

| Period 1 | Pyrethroid (e.g., this compound) | 3A | Voltage-gated sodium channels |

| Period 2 | Organophosphate | 1B | Acetylcholinesterase |

| Period 3 | Neonicotinoid | 4A | Nicotinic acetylcholine (B1216132) receptors |

| Period 4 | Spinosyn | 5 | Nicotinic acetylcholine receptors |

This table is for illustrative purposes only. Specific recommendations should be based on local conditions, pest species, and available registered products.

Monitoring and Detection of Resistance in Field Populations

The effective management of insecticide resistance hinges on early detection and continuous monitoring of resistance levels within pest populations in their natural environments. For pyrethroids like this compound, a variety of methods are employed to assess the susceptibility of target pests and to understand the frequency and distribution of resistance. These monitoring programs are crucial for making informed decisions about insecticide use and implementing timely resistance management strategies. nih.gov The primary approaches for monitoring and detecting resistance in field populations can be broadly categorized into bioassays, biochemical assays, and molecular diagnostics.

Bioassays

Bioassays are the foundational method for resistance detection, directly measuring the response of an insect to an insecticide. r4p-inra.fr These tests involve exposing field-collected populations of insects to specific, predetermined concentrations of an insecticide and observing the resulting mortality. who.int The goal is to determine the dose or concentration of the insecticide required to kill a certain percentage of the test population, typically the 50% lethal dose (LD50) or lethal concentration (LC50).

By comparing the LD50 or LC50 of a field population to that of a known susceptible laboratory strain, a resistance ratio (RR) can be calculated. The RR quantifies the level of resistance in the field population. A higher RR indicates a greater level of resistance. Standardized procedures, such as the WHO standard tube test or the CDC bottle bioassay, are often used to ensure that data collected from different geographical locations and at different times are comparable. who.int

Research on pyrethroid resistance in various pest species provides valuable data on resistance levels observed in the field. For instance, studies on the house fly (Musca domestica) and the red palm weevil (Rhynchophorus ferrugineus) have documented varying levels of resistance to pyrethroids like cyfluthrin (B156107) and cypermethrin (B145020).

A study on two house fly populations in Antalya, Türkiye, revealed differing susceptibility to cyfluthrin. The Kemer population showed very low resistance, whereas the Serik population exhibited moderate resistance. nih.gov Similarly, a nationwide survey in the United States found that resistance to cyfluthrin in house flies varied widely among different locations. usda.gov In the case of the red palm weevil, populations from Al-Ahsa and Al-Qatif in Saudi Arabia showed notable resistance to cypermethrin compared to a susceptible strain. researchgate.net

Table 1: Examples of Pyrethroid Resistance Detected in Field Populations of Insect Pests Using Bioassays

| Insect Pest | Insecticide | Field Population Location | LD50 / LC50 (Field Pop.) | Resistance Ratio (RR) | Resistance Level | Reference |

|---|---|---|---|---|---|---|

| House Fly (Musca domestica) | Cyfluthrin | Kemer, Türkiye | 0.005 µ g/fly | 5.0 | Very Low | nih.gov |

| House Fly (Musca domestica) | Cyfluthrin | Serik, Türkiye | 0.029 µ g/fly | 29.67 | Moderate | nih.gov |

| Red Palm Weevil (Rhynchophorus ferrugineus) | Cypermethrin | Al-Ahsa, Saudi Arabia | 14.13 ppm | 8.72 | Moderate | researchgate.net |

| Red Palm Weevil (Rhynchophorus ferrugineus) | Cypermethrin | Al-Qatif, Saudi Arabia | 7.31 ppm | 4.51 | Low | researchgate.net |

Note: The data presented are for the specified pyrethroids, which are structurally and functionally related to this compound. LD50 values for house flies are per insect, while LC50 for red palm weevil is in parts per million in an artificial diet.

Biochemical Assays

Biochemical assays are used to identify the specific mechanisms responsible for resistance, particularly metabolic resistance. This type of resistance occurs when insects produce higher levels of detoxifying enzymes, such as cytochrome P450 monooxygenases (P450s), esterases (EST), and glutathione (B108866) S-transferases (GSTs), which break down the insecticide before it can reach its target site in the nervous system. who.int

The primary method for detecting metabolic resistance in the field involves the use of synergists in conjunction with bioassays. Synergists are chemicals that inhibit specific classes of detoxifying enzymes. If the toxicity of an insecticide increases significantly when applied with a synergist, it suggests that the inhibited enzyme system is a primary mechanism of resistance in that insect population.

For example, piperonyl butoxide (PBO) is a common synergist used to inhibit P450s, while S,S,S-tributyl phosphorotrithioate (DEF) inhibits esterases, and diethyl maleate (B1232345) (DEM) inhibits GSTs. researchgate.net Studies have successfully used this approach to implicate specific enzyme families in pyrethroid resistance. For instance, research on the green lacewing (Chrysoperla zastrowi sillemi) demonstrated that resistance to the pyrethroid fenvalerate (B1672596) was significantly overcome by the use of DEF and DEM, indicating the involvement of esterases and GSTs. researchgate.net

Table 2: Synergism Study in a Resistant Field Population of Chrysoperla zastrowi sillemi (CZS-8)

| Insecticide | Synergist | LC50 without Synergist (ppm) | LC50 with Synergist (ppm) | Synergism Ratio (SR) | Implicated Resistance Mechanism | Reference |

|---|---|---|---|---|---|---|

| Fenvalerate | Piperonyl Butoxide (PBO) | 10.35 | 5.48 | 1.89 | - | researchgate.net |

| Fenvalerate | S,S,S-tributyl phosphorotrithioate (DEF) | 10.35 | 1.19 | 8.69 | Esterases | researchgate.net |

Note: The synergism ratio (SR) is calculated as the LC50 of the insecticide alone divided by the LC50 of the insecticide with the synergist. A higher SR points to a greater role of the specific enzyme system in the observed resistance.

Molecular Detection

Molecular techniques offer a highly sensitive and precise method for detecting resistance, often before it becomes widespread in a population. These methods focus on identifying the specific gene mutations that confer resistance. For pyrethroids, the most common form of resistance is target-site resistance, caused by mutations in the voltage-sensitive sodium channel (Vssc) gene, the target site for this class of insecticides. who.int These mutations are often referred to as knockdown resistance (kdr) mutations.

Polymerase chain reaction (PCR)-based diagnostic assays can be designed to rapidly screen individual insects from field populations for the presence of known kdr mutations. A nationwide survey of house flies in the United States utilized molecular assays to determine the frequency of different kdr alleles, including the susceptible allele and various resistant alleles (kdr, kdr-his, and super-kdr). The study found that the frequency of these resistance alleles varied significantly between geographic locations, providing valuable information for tailoring control strategies. usda.gov For example, the kdr allele was most frequent in Minnesota, while the super-kdr allele was most common in Kansas. usda.gov This level of detail allows for targeted resistance management efforts.

The integration of bioassays, biochemical assays, and molecular diagnostics provides a comprehensive picture of the resistance status in pest populations. Regular monitoring using these tools is essential for the sustainable use of important insecticides like this compound and for preserving their efficacy in pest control programs. nih.gov

Advanced Analytical Methodologies for 1r Trans Alphar Cyphenothrin Stereoisomer Analysis

Chromatographic Techniques for Stereoisomer Separation

Chromatography is a cornerstone for the separation of stereoisomers, and both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been adapted with chiral stationary phases to resolve the enantiomers and diastereomers of pyrethroids like cyphenothrin (B1669663). uni-muenchen.de

Enantioselective HPLC is a powerful technique for the separation of pyrethroid stereoisomers. nih.gov The combination of achiral and chiral HPLC columns can achieve complete resolution of all stereoisomers of complex pyrethroids. nih.gov For instance, studies on pyrethroids with similar structures, such as permethrin (B1679614) and cypermethrin (B145020), have demonstrated the successful separation of their stereoisomers using a mobile phase consisting of hexane (B92381) and isopropanol. nih.gov

The selection of the chiral stationary phase (CSP) is critical for effective separation. Polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives, are widely used. Another approach involves the use of Pirkle-type stationary phases. jfda-online.com The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For the analysis of bifenthrin, another pyrethroid, a Sumichiral OA-2500-I chiral column was used effectively with a mobile phase of n-hexane, isopropanol, and methanol. jfda-online.com This demonstrates that specific combinations of chiral columns and mobile phases can be optimized for the separation of pyrethroid enantiomers. While direct studies on (1R)-trans-(alphaR)-cyphenothrin are limited, the principles established with other pyrethroids provide a strong foundation for developing a suitable HPLC method. A reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has also been described for the analysis of the (1R)-trans-isomer of phenothrin, a related pyrethroid. sielc.com

Table 1: Examples of HPLC Conditions for Pyrethroid Isomer Separation

| Parameter | Cypermethrin/Cyfluthrin (B156107) | Bifenthrin | Phenothrin [(1R)-trans-isomer] |

| Column | Achiral and Chiral Combination | Sumichiral OA-2500-I | Newcrom R1 |

| Mobile Phase | Hexane/Isopropanol | n-Hexane/Isopropanol/Methanol (99.8/0.06/0.14) | Acetonitrile/Water/Phosphoric Acid |

| Detection | Not Specified | UV | Not Specified |

This table is illustrative of methods used for similar compounds and provides a basis for developing a method for this compound.

Chiral gas chromatography (GC) offers a high-resolution alternative for the separation of volatile stereoisomers. The use of capillary columns coated with chiral stationary phases is essential for enantiomeric separation. Cyclodextrin-based CSPs are particularly common in chiral GC. researchgate.net For example, a beta-cyclodextrin-based enantioselective column (BGB-172) has been used to separate the enantiomers of the cis diastereomers of cypermethrin and cyfluthrin. nih.gov However, the separation of the trans diastereomers was not achieved on this specific column, highlighting the challenges in method development for different isomers. nih.gov

The elution order of the enantiomers on a chiral column can be influenced by their configuration, which can aid in peak identification even without isomer standards. nih.gov The development of a chiral GC method for this compound would involve screening various cyclodextrin-based or other chiral stationary phases and optimizing the temperature program and carrier gas flow rate to achieve baseline separation of the target isomer from other stereoisomers.

Table 2: Example of GC Conditions for Pyrethroid Isomer Separation

| Parameter | Cypermethrin/Cyfluthrin |

| Column | BGB-172 (beta-cyclodextrin-based) |

| Detector | Electron Capture Detection (ECD) |

| Separation | Enantiomers of cis diastereomers separated |

| Note | Enantiomers of trans diastereomers were not separated |

This table illustrates the application of chiral GC for related pyrethroids and indicates potential approaches for this compound.

Mass Spectrometry Applications in Metabolite Identification and Trace Analysis

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like GC or LC, is an indispensable tool for the structural elucidation of metabolites and for the sensitive detection of trace levels of this compound.

In a study on the microbial degradation of d-cyphenothrin, GC-MS was employed to identify intermediate metabolites. nih.gov The analysis was performed on an Agilent 6890N/5975 GC/MS system equipped with an HP-5MS capillary column. nih.gov The mass spectrometer was operated in scan mode, and the resulting mass spectra of the metabolites were used for their identification. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique, especially for less volatile or thermally labile metabolites. youtube.com It provides high sensitivity and selectivity, enabling the identification and quantification of metabolites at very low concentrations. youtube.com The process involves the separation of metabolites by LC, followed by their ionization and fragmentation in the mass spectrometer. The fragmentation pattern provides structural information that is crucial for metabolite identification. youtube.comnih.gov The development of a method for this compound metabolites would involve optimizing the LC separation, the ionization source parameters, and the collision energy for fragmentation to achieve the best sensitivity and structural information.

Sample Preparation and Extraction Methods for Environmental and Biological Matrices (Non-Clinical)

The effective extraction and cleanup of this compound from complex environmental and biological samples are critical for accurate analysis. The choice of method depends on the matrix (e.g., water, soil, sediment) and the target analyte's physicochemical properties. nih.gov

For the extraction of d-cyphenothrin from a liquid culture medium, a liquid-liquid extraction method has been described. nih.gov This involved the use of acetone (B3395972) to ensure miscibility with the aqueous sample, followed by extraction with ethyl acetate. nih.gov Ultrasonication was used to enhance the extraction efficiency. nih.gov The organic phases were then combined, dried with anhydrous sodium sulfate, and concentrated before analysis. nih.gov

Solid-phase extraction (SPE) is a widely used technique for the extraction and cleanup of pyrethroids from aqueous samples. cdc.gov It offers advantages such as high recovery, reduced solvent consumption, and the ability to handle larger sample volumes. The selection of the appropriate SPE sorbent is crucial and depends on the polarity of the target analyte. For pyrethroids, C18 or other nonpolar sorbents are commonly used.

Table 3: Example of an Extraction Method for D-Cyphenothrin

| Step | Procedure |

| 1. Initial Treatment | Addition of acetone to the aqueous sample, followed by vortexing and ultrasonication. nih.gov |

| 2. Extraction | Addition of ethyl acetate, vortexing, and separation of the organic phase. The extraction is repeated. nih.gov |

| 3. Drying | The combined organic phases are treated with anhydrous sodium sulfate. nih.gov |

| 4. Concentration | The dried organic phase is evaporated to dryness under vacuum. nih.gov |

| 5. Reconstitution | The residue is redissolved in a suitable solvent for chromatographic analysis. nih.gov |

Validation of Analytical Methods for Specific Research Applications

The validation of an analytical method is essential to ensure its reliability and suitability for its intended purpose. Method validation demonstrates that the method is accurate, precise, specific, linear, and robust. wjarr.comijariit.com

For HPLC methods used in the analysis of pyrethroids like cypermethrin, validation parameters typically include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is usually assessed by analyzing a series of standards of known concentrations. wjarr.com

Accuracy: The closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated. wjarr.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). wjarr.com

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. wjarr.com

Guidelines such as those from the International Council for Harmonisation (ICH) or specific regulatory bodies (e.g., SANCO/3030/99 Rev.4 for pesticide residue analysis) are often followed for method validation. ijariit.com

Table 4: Common Validation Parameters for Chromatographic Methods

| Parameter | Description |

| Linearity | Establishes a proportional relationship between concentration and instrument response. wjarr.com |

| Accuracy | Measures the agreement between the experimental value and the true value. wjarr.com |

| Precision | Assesses the repeatability and reproducibility of the method. wjarr.com |

| Specificity | Ensures the method measures only the intended analyte without interference. |

| LOD/LOQ | Defines the lower limits of detection and quantification. researchgate.net |

| Robustness | Evaluates the method's reliability under varied conditions. wjarr.com |

Ecotoxicological Research of 1r Trans Alphar Cyphenothrin in Non Mammalian Systems

Aquatic Ecotoxicology: Impact on Fish and Invertebrate Species

Cyphenothrin (B1669663) is characterized as being highly toxic to aquatic life. scbt.comherts.ac.uknih.gov Due to its insecticidal mode of action, which involves modulating sodium channels in the nervous system, there is a significant potential for toxicological impacts on aquatic organisms. nih.govepa.gov This high toxicity necessitates risk assessments even for uses that may lead to limited contamination of water bodies. nih.govjst.go.jp The compound has a low aqueous solubility and tends to partition from the water phase into sediment. nih.govherts.ac.uk While it may not be persistent in soil, it can be persistent in water systems depending on local conditions. herts.ac.uk

Acute and Chronic Toxicity Assessments in Aquatic Organisms

Acute and chronic toxicity assessments have consistently demonstrated the high toxicity of cyphenothrin to aquatic organisms. herts.ac.uk It is classified as having high acute and chronic ecotoxicity for both fish and aquatic invertebrates like Daphnia. herts.ac.uk For instance, another pyrethroid, alpha-cypermethrin, shows acute LC50 (lethal concentration for 50% of subjects) values as low as 0.019 µg/L for the shrimp Paratya australiensis and a chronic NOEC (No-Observed-Effect Concentration) of 0.025 µg/L for the cladoceran Ceriodaphnia dubia. waterquality.gov.au Studies on a binary mixture containing cyphenothrin and d-tetramethrin (B74589) found that the toxicity to zebrafish embryos was both concentration- and time-dependent, with LC50 values decreasing significantly over a 72-hour exposure period. researchgate.netnih.gov

| Exposure Time | Cyphenothrin LC50 (μmol L⁻¹) | d-Tetramethrin LC50 (μmol L⁻¹) | Source |

|---|---|---|---|

| 24 hours | 1.74 | 0.58 | researchgate.netnih.gov |

| 48 hours | 0.33 | 0.11 | researchgate.netnih.gov |

| 72 hours | 0.09 | 0.03 | researchgate.netnih.gov |

Zebrafish Embryo Toxicity Models as Research Tools

The zebrafish (Danio rerio) embryo toxicity model is a valuable tool for investigating the effects of pyrethroids on fish, serving as an alternative to traditional acute fish toxicity tests. researchgate.netnih.govajbls.com The transparency of the embryos allows for straightforward assessment of various toxicological endpoints. ajbls.comdphen1.com

In studies involving a binary mixture of cyphenothrin and d-tetramethrin, exposure of zebrafish embryos led to several lethal and sublethal effects. researchgate.netnih.gov The most commonly observed lethal effect was coagulation of the embryos. researchgate.netnih.gov Other observed endpoints included a lack of somite formation and the absence of a heartbeat. researchgate.netnih.gov Research on other pyrethroids, such as beta-cypermethrin (B1669542), has also utilized zebrafish embryos to demonstrate stereoselective toxicity, where certain isomers caused developmental issues like yolk sac edema, pericardial edema, and a crooked body, while other isomers did not produce such malformations even at higher concentrations. researchgate.net These findings highlight the utility of the zebrafish model in revealing the nuanced toxic effects of pyrethroid insecticides during critical developmental stages. researchgate.netnih.govresearchgate.net

Bioaccumulation Potential in Aquatic Food Webs (excluding human food chain)

Bioaccumulation is a critical process in ecotoxicology, as it dictates the internal dose of a contaminant in an organism. sfu.ca Pyrethroids like cyphenothrin are hydrophobic, meaning they have a low solubility in water and a tendency to associate with lipids and organic matter. nih.govwaterquality.gov.au This property suggests a potential for cyphenothrin to be absorbed by aquatic organisms from the water and to accumulate in their tissues. Models have been developed to estimate the bioaccumulation of hydrophobic organic chemicals in aquatic food webs, providing site-specific estimates of bioconcentration factors (BCF) and bioaccumulation factors (BAF). sfu.canih.gov These models consider factors such as chemical partitioning between water and the organism, dietary uptake, metabolic transformation, and growth dilution. sfu.ca Although specific studies on the bioaccumulation of (1R)-trans-(alphaR)-cyphenothrin in non-human aquatic food webs are not detailed, its chemical properties strongly indicate a potential for bioaccumulation. nih.govherts.ac.uk

Terrestrial Ecotoxicology: Effects on Non-Target Arthropods (e.g., beneficial insects)

The impact of pesticides on non-target arthropods is a key component of environmental risk assessment. bugwood.org Cyphenothrin is known to be toxic to bees. scbt.com Specifically, it is classified as moderately toxic to honeybees. herts.ac.uk The testing of side effects on beneficial organisms is an increasingly important aspect of pesticide development and registration in order to assess the potential risks to the wider environment. bugwood.org

Sediment Toxicity and Effects on Benthic Communities

Due to its hydrophobic nature, cyphenothrin rapidly partitions from the water column to bottom sediments. nih.govjst.go.jp Studies on pyrethroids in general have frequently detected them in aquatic sediments, where they can cause toxicity to sediment-dwelling (benthic) organisms. nih.govresearchgate.netusgs.gov Research in urban and agricultural waterways has often found pyrethroid concentrations in sediment sufficient to cause acute toxicity in standard test organisms like the amphipod Hyalella azteca. nih.govresearchgate.netca.gov

While in the water column, cyphenothrin can undergo rapid photodegradation, in sediment it is primarily degraded through microbial action. nih.govjst.go.jp The degradation rate varies between isomers, with the trans-isomers degrading more quickly than the cis-isomers. nih.govjst.go.jp For example, in one water-sediment study, the degradation half-life (DT50) for trans-cyphenothrin was 2.0 days, compared to 7.3 days for the cis-isomer. nih.govjst.go.jp The degradation in sediment primarily occurs via the cleavage of the ester linkage. nih.gov The presence of pyrethroids in sediment can lead to degraded benthic communities, although establishing a direct and consistent relationship between specific chemical concentrations and benthic community metrics can be complex. ca.govnih.gov

| Isomer | DT50 (days) | Source |

|---|---|---|

| trans-cyphenothrin | 2.0 | nih.govjst.go.jp |

| cis-cyphenothrin | 7.3 | nih.govjst.go.jp |

| 1R-trans-αR | 13.1 | jst.go.jp |

| 1R-cis-αR | 14.2 | jst.go.jp |

| 1R-cis-αS | 16.1 | jst.go.jp |

Influence of Stereochemistry on Ecotoxicological Profiles

Stereochemistry plays a crucial role in the biological activity and environmental fate of cyphenothrin. The technical mixture of cyphenothrin consists of eight different stereoisomers, with the 1R-trans-αS isomer being the most biologically active against target insects. nih.gov The specific ratio of isomers can differ between commercial products. herts.ac.uk For example, the product known as d,d,trans-cyphenothrin is defined by having a high proportion (e.g., >97%) of the trans-isomer and a high proportion (e.g., >95%) of the 1R-isomer at the acid moiety. who.int

The stereochemical configuration also influences the compound's environmental behavior. Studies have shown that the degradation rates of cyphenothrin isomers differ significantly. nih.govjst.go.jp In both in vivo and in vitro metabolism studies, the trans-isomers of cyphenothrin were hydrolyzed more rapidly than the corresponding cis-isomers. nih.gov This stereoselectivity in degradation and toxicity is a known phenomenon for pyrethroids. researchgate.netnih.gov For example, research on beta-cypermethrin showed that the 1R-trans-αS enantiomer had strong developmental toxicity in zebrafish embryos, whereas the 1S-trans-αR enantiomer did not, highlighting that ecotoxicological assessments should consider the behavior of individual stereoisomers. researchgate.net

Future Research Directions and Sustainable Applications of 1r Trans Alphar Cyphenothrin

Development of Novel Stereoselective Synthesis Routes for Enhanced Efficacy and Reduced Environmental Load

Future research is focused on developing new ways to create (1R)-trans-(alphaR)-cyphenothrin that are more efficient and environmentally friendly. This involves stereoselective synthesis, a process that allows for the creation of specific 3D arrangements of atoms in a molecule. This is important because different arrangements, or stereoisomers, can have different levels of effectiveness as an insecticide.

The goal is to create synthesis methods that produce a higher percentage of the most effective stereoisomer, which would mean that less of the chemical would be needed to achieve the same result. This would, in turn, reduce the amount of the chemical released into the environment.

Current research in stereoselective synthesis often involves the use of transition-metal catalysts and other advanced chemical techniques to control the 3D structure of the final product. nih.govmdpi.com These methods have the potential to create highly pure forms of this compound, which could lead to more effective and safer insecticide products.

Key research areas include:

Asymmetric Catalysis: Using chiral catalysts to favor the formation of one stereoisomer over another.

Biocatalysis: Employing enzymes to carry out specific chemical transformations with high stereoselectivity.

Flow Chemistry: Developing continuous manufacturing processes that can improve efficiency and reduce waste.

By focusing on these areas, researchers hope to create a more sustainable approach to the production of this compound, one that maximizes its effectiveness while minimizing its impact on the environment.

Understanding Complex Interactions in Environmental Matrices and Ecosystems

This compound is a pyrethroid insecticide that is not expected to persist in soil, but may persist in water depending on local conditions. herts.ac.uk It has a low water solubility and is not volatile, meaning it is unlikely to leach into groundwater. herts.ac.uk However, it is highly toxic to aquatic life. herts.ac.uk

Once in the environment, this compound can undergo several processes:

Partitioning: It can move from the water into the sediment at the bottom of a body of water. researchgate.net

Degradation: It can be broken down by microbes in the water and sediment. researchgate.net This process is faster for the trans-isomer than the cis-isomer. researchgate.net

Photolysis: It can be broken down by sunlight in a process called photolysis. researchgate.net This process is also relatively fast, with a half-life of less than a day. researchgate.net

These processes suggest that this compound is unlikely to persist in the environment for long periods of time. researchgate.net However, its high toxicity to aquatic organisms means that even short-term exposure can be harmful.

Future research in this area will focus on:

Developing more accurate models of how this compound moves through and breaks down in different environmental compartments.

Investigating the long-term effects of low-level exposure on aquatic ecosystems.

Developing new methods for removing this compound from contaminated water and sediment.

By better understanding the environmental fate of this compound, we can develop more effective strategies for mitigating its environmental impact.

Advanced Approaches to Insecticide Resistance Countermeasures

This compound is a pyrethroid insecticide that acts as a sodium channel modulator. herts.ac.uk This means that it works by disrupting the nervous system of insects, leading to paralysis and death. herts.ac.uk However, some insects have developed resistance to pyrethroid insecticides, making them less effective.

There are several mechanisms of insecticide resistance, including:

Target-site resistance: This occurs when there is a mutation in the insect's sodium channel that prevents the insecticide from binding to it.

Metabolic resistance: This occurs when the insect produces enzymes that can break down the insecticide before it can reach its target.

Behavioral resistance: This occurs when the insect learns to avoid contact with the insecticide.

To counter insecticide resistance, researchers are developing a number of advanced approaches, including:

New insecticide development: This involves developing new insecticides that have a different mode of action than pyrethroids.

Insecticide rotation: This involves rotating the use of different insecticides to prevent insects from developing resistance to any one insecticide.

Synergists: These are chemicals that can be added to insecticides to make them more effective. endura.it For example, piperonyl butoxide is a synergist that can be used to increase the effectiveness of pyrethroid insecticides. endura.it

Integrated Pest Management (IPM): This is a holistic approach to pest control that combines the use of insecticides with other methods, such as biological control and cultural control.

By using these advanced approaches, it is possible to slow the development of insecticide resistance and ensure that pyrethroid insecticides remain an effective tool for pest control.

Integration of Analytical and Ecotoxicological Data for Comprehensive Risk Assessment Models (Non-Human)

A comprehensive risk assessment of this compound for non-human organisms requires the integration of both analytical and ecotoxicological data. This allows for a more complete understanding of the potential risks posed by this insecticide to the environment.

Analytical data provides information on the concentration of this compound in different environmental compartments, such as water, soil, and sediment. This data can be used to estimate the exposure of different organisms to the insecticide.

Ecotoxicological data provides information on the effects of this compound on different organisms. This data can be used to determine the toxicity of the insecticide and to establish safe exposure levels.

By integrating these two types of data, it is possible to develop comprehensive risk assessment models that can be used to:

Predict the potential risks of this compound to different organisms and ecosystems.

Identify the most sensitive organisms and ecosystems.

Develop strategies for mitigating the environmental risks of this compound.

Key data points for a comprehensive risk assessment of this compound include:

| Data Point | Description |

| Acute toxicity | The concentration of this compound that is lethal to 50% of a population of organisms over a short period of time. |

| Chronic toxicity | The concentration of this compound that causes adverse effects in a population of organisms over a long period of time. |

| No-observed-adverse-effect level (NOAEL) | The highest concentration of this compound that does not cause any adverse effects in a population of organisms. nih.gov |

| Bioaccumulation factor (BCF) | The ratio of the concentration of this compound in an organism to the concentration of the insecticide in the surrounding environment. |

| Environmental fate | The processes that affect the concentration of this compound in the environment, such as degradation, partitioning, and photolysis. researchgate.net |

By collecting and integrating this data, it is possible to develop a comprehensive understanding of the potential risks of this compound to non-human organisms and to develop strategies for mitigating these risks.

Q & A

Q. How should researchers design toxicology studies to evaluate (1R)-trans-(alphaR)-cyphenothrin-induced organ-specific toxicity in mammalian models?

Methodological Answer:

- Use male Wistar rats (or similar models) exposed to commercial-grade this compound dissolved in distilled water at varying concentrations (e.g., 10–50 mg/kg body weight) for 28–90 days .

- Measure hematological parameters (e.g., RBC, WBC counts) and histopathological changes (spleen, liver) via H&E staining. Include control groups and statistical analysis (ANOVA) to validate dose-dependent effects.

- Reference OECD Guidelines 407/408 for standardized protocols.

Q. What analytical methods are recommended for quantifying this compound residues in environmental samples?

Methodological Answer:

- Use HPLC-MS/MS with a C18 column (e.g., Agilent ZORBAX Eclipse Plus) and mobile phase of acetonitrile/0.1% formic acid. Optimize ionization parameters (ESI+ mode, m/z 375.47 for quantification) .

- Validate recovery rates (70–120%) in soil/water matrices using spiked samples. Include internal standards (e.g., deuterated analogs) to correct matrix effects.

Q. How can researchers optimize this compound concentrations for field efficacy against Aedes aegypti?

Methodological Answer:

- Conduct dose-response assays in excito-repellency systems to determine LC50/LC90 values. Use WHO susceptibility test kits with 1–2-hour exposure periods .

- Validate results in experimental huts with dual treatment/control setups. Monitor mosquito mortality/escape rates post-24 hours.

Advanced Research Questions

Q. What molecular mechanisms underlie the neurotoxic effects of this compound in non-target organisms?

Methodological Answer:

- Perform voltage-clamp experiments on insect or mammalian sodium channels (e.g., hNav1.6) to assess channel inactivation kinetics .

- Compare isomer-specific binding affinities using radiolabeled analogs (e.g., [³H]-cyphenothrin) in synaptic membrane preparations.

- Integrate molecular docking simulations (e.g., AutoDock Vina) to map interactions with channel domains.

Q. How can chiral resolution techniques improve the synthesis of enantiomerically pure this compound?

Methodological Answer:

Q. What statistical approaches are suitable for resolving contradictory data on this compound’s environmental persistence?

Methodological Answer:

- Use meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate half-life data from peer-reviewed studies. Apply random-effects models to account for heterogeneity in soil pH/temperature .

- Conduct sensitivity analyses to identify outliers or methodological biases (e.g., differences in extraction protocols).

Q. How do resistance mutations in sodium channels affect this compound efficacy in pyrethroid-resistant mosquito populations?

Methodological Answer:

- Amplify kdr (knockdown resistance) alleles via PCR from field-collected mosquitoes. Use CRISPR-Cas9 to introduce L1014F mutations into lab strains .

- Compare mortality rates between wild-type and mutant strains in WHO tube assays. Validate with electrophysiological recordings of nerve sensitivity.

Data Reporting and Compliance

Q. What are the essential data elements to report in publications on this compound’s ecotoxicology?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.